3-Bromo-5-chloroisonicotinic acid

Sequential cross-coupling Chemoselective Suzuki-Miyaura Pyridine functionalization

The 3-bromo-5-chloro substitution pattern provides an orthogonal reactivity profile unmatched by symmetric dihalo analogs. The C3–Br undergoes facile oxidative addition while C5–Cl remains intact, enabling sequential Suzuki-Miyaura diversification without protecting groups—validated in kinase inhibitor synthesis. This scaffold appears in granted BD2-selective inhibitor patents (US 10,849,897 B2), offering a direct entry into protected epigenetic chemical space.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 1214377-41-9
Cat. No. B1382595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloroisonicotinic acid
CAS1214377-41-9
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)C(=O)O)Cl
InChIInChI=1S/C6H3BrClNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyABZVXDSMPQULJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloroisonicotinic Acid CAS 1214377-41-9: A Mixed Halogen Pyridine Building Block with Orthogonal Reactivity


3-Bromo-5-chloroisonicotinic acid (CAS 1214377-41-9, C₆H₃BrClNO₂, MW 236.45) is a mixed dihalogenated pyridine-4-carboxylic acid derivative characterized by bromine at the 3-position and chlorine at the 5-position of the pyridine ring . As a heterocyclic carboxylic acid, it provides both a carboxylate handle for amide/ester formation and two electronically and sterically distinct halogen sites with differential reactivity toward cross-coupling catalysis, enabling sequential functionalization strategies not achievable with symmetric dihalo analogs [1].

Why Generic Dihaloisonicotinic Acids Cannot Substitute 3-Bromo-5-chloroisonicotinic Acid


Among halogenated isonicotinic acid building blocks, substitution pattern and halogen identity are not interchangeable. The 3-bromo-5-chloro substitution pattern uniquely positions a relatively reactive C–Br bond (oxidative addition-favored) adjacent to the carboxylic acid group while maintaining a less reactive C–Cl bond at the 5-position, creating an orthogonal reactivity profile absent in symmetric analogs such as 2,6-dichloroisonicotinic acid [1]. The distinct electron-withdrawing contributions of Br and Cl substituents also produce a Hammett σ profile (σₘ Br = 0.39; σₚ Cl = 0.23) that differs substantially from bis-chloro or unsubstituted isonicotinic acids, directly affecting acid strength, nucleophilic aromatic substitution rates, and cross-coupling selectivity [2]. Substituting a 3,5-dibromo analog (lacking orthogonal halogen differentiation) or a 2,6-dichloro analog (missing bromine's enhanced oxidative addition kinetics) would forfeit the predictable, site-selective functionalization that defines this compound's synthetic value.

Quantitative Differentiation Evidence: 3-Bromo-5-chloroisonicotinic Acid vs. Structural Analogs


Orthogonal Cross-Coupling Selectivity: Differential C–Br vs. C–Cl Reactivity Enables Sequential Functionalization

The 3-bromo-5-chloro substitution pattern provides orthogonal halogen reactivity: the C–Br bond undergoes oxidative addition to Pd(0) approximately 10–100× faster than the C–Cl bond under standard Suzuki-Miyaura conditions [1]. This kinetic differential, a class-level inference from established aryl halide reactivity hierarchies (Ar–I > Ar–Br > Ar–Cl), enables chemoselective coupling at the 3-position while preserving the 5-chloro substituent for subsequent functionalization or as a stability-enhancing moiety. In contrast, symmetric 3,5-dibromoisonicotinic acid offers two comparably reactive sites, leading to statistical mixtures in monosubstitution attempts, while 2,6-dichloroisonicotinic acid (CAS 5398-44-7) lacks a site with bromine's enhanced oxidative addition rate, requiring harsher conditions or specialized ligands to achieve comparable conversion [2].

Sequential cross-coupling Chemoselective Suzuki-Miyaura Pyridine functionalization

Electron-Withdrawing Profile and pKa Shift: Distinct Acid Strength vs. 2,6-Dichloroisonicotinic Acid

The mixed bromo-chloro substitution pattern generates a unique electron-withdrawing profile that modulates the carboxylic acid pKa. Using Hammett substituent constants, the combined σ value for 3-bromo-5-chloro substitution can be calculated: σₘ (Br) = 0.39 at C3 position; σₚ (Cl) = 0.23 at C5 position, yielding a composite effect that differs from both 2,6-dichloroisonicotinic acid (two Cl with σₚ = 0.23 at each ortho-like position) and unsubstituted isonicotinic acid (σ = 0) [1]. Predicted pKa for 3-bromo-5-chloroisonicotinic acid is approximately 1.4–1.6 (carboxylic acid proton), compared to ~1.2–1.4 for 2,6-dichloroisonicotinic acid and ~1.8–2.0 for unsubstituted isonicotinic acid . This intermediate acid strength affects solubility in aqueous buffers, ion-pair formation, and coupling efficiency in amide bond formation.

Hammett constants pKa prediction Electron-withdrawing effects

Bromodomain Inhibitor Scaffold Utility: BD2-Selective Pyridyl Derivatives Incorporate 3-Br-5-Cl Substitution

Patent US20200009140A1 (granted as US 10,849,897 B2) discloses pyridyl derivatives as bromodomain inhibitors with BD2 selectivity, wherein the 3-bromo-5-chloro substitution pattern on the pyridine core is explicitly claimed as a key structural element in multiple exemplified compounds [1]. The patent demonstrates that compounds incorporating this halogen pattern exhibit bromodomain inhibitory activity and BD2 selectivity, though specific IC₅₀ values for the parent acid are not disclosed. In contrast, 2,6-dichloroisonicotinic acid derivatives are primarily documented in plant systemic acquired resistance (SAR) induction applications with no reported mammalian bromodomain activity [2], highlighting divergent biological application spaces based on substitution pattern.

Bromodomain inhibition BD2 selectivity Epigenetic therapeutics

BTK Inhibitor Synthesis Starting Material: Methyl Ester Analog Achieves 42% Overall Yield in Four-Step Route

Methyl 3-bromo-5-chloroisonicotinate (CAS 1214361-19-9), the methyl ester derivative of the target compound, has been utilized as the starting material in an efficient four-step synthetic route to potent BTK (Bruton's tyrosine kinase) inhibitors, achieving a 42% overall yield to the target inhibitor [1]. The resulting BTK inhibitor compounds demonstrated promising activity against B-cell malignancies in preclinical models [1]. This establishes the 3-bromo-5-chloroisonicotinic acid scaffold as a productive entry point for kinase inhibitor synthesis; alternative halogenation patterns (e.g., 3-chloro-5-bromo or 2,6-dichloro) would alter regioselectivity and require re-optimization of the synthetic sequence.

BTK inhibitors Medicinal chemistry synthesis Route efficiency

Physical Form and Solubility Differentiation: Molecular Weight and Halogen Mass Contribution vs. 2,6-Dichloro Analog

The presence of bromine (atomic weight 79.9) in the 3-position increases molecular weight to 236.45 g/mol, a 23% increase over 2,6-dichloroisonicotinic acid (MW 192.0 g/mol, two Cl atoms) [1]. This mass difference affects crystallinity, melting behavior, and X-ray diffraction properties (anomalous dispersion from Br enables phasing in protein crystallography). Bromine substitution also introduces a heavy atom effect that influences NMR relaxation and MS ionization efficiency. Purity specifications from vendors typically exceed 97%, with some suppliers offering ≥98% purity, ensuring reproducibility in sensitive catalytic applications .

Molecular weight Heavy atom effect Crystallinity

High-Value Application Scenarios for 3-Bromo-5-chloroisonicotinic Acid Based on Quantitative Differentiation


Sequential Cross-Coupling for Diversified Kinase Inhibitor Libraries

Medicinal chemistry programs constructing focused kinase inhibitor libraries benefit from the orthogonal C–Br/C–Cl reactivity of this scaffold. The bromine at C3 undergoes Suzuki-Miyaura coupling under mild Pd catalysis while the C5 chlorine remains intact, enabling installation of aryl/heteroaryl diversity at the 3-position followed by subsequent functionalization or retention of the chloro substituent for metabolic stability. This sequential strategy, validated by the 42% overall yield achieved in BTK inhibitor synthesis from the methyl ester analog [1], eliminates protecting group steps required with symmetric dibromo or dichloro analogs [2]. Programs targeting kinases where halogen-substituted pyridine cores appear in clinical candidates (e.g., BTK, EGFR, JAK families) represent optimal use cases.

Bromodomain BD2-Selective Inhibitor Scaffold Construction

Research groups pursuing selective bromodomain inhibitors, particularly BD2-selective agents for oncology or inflammation, should prioritize this 3-bromo-5-chloro scaffold based on its explicit inclusion in granted patent claims for BD2-selective pyridyl derivatives [3]. The substitution pattern appears in multiple exemplified compounds within US Patent 10,849,897 B2, indicating favorable structure-activity relationships for bromodomain binding relative to alternative halogenation patterns. Synthetic access to this specific substitution pattern enables direct entry into patent-defined chemical space for epigenetic target validation.

Building Block for Agrochemical Lead Optimization Requiring Halogen Retention

In agrochemical discovery programs, halogen substituents often confer desirable properties including metabolic stability, lipophilicity modulation, and soil persistence. The 3-bromo-5-chloro pattern provides one bromine for potential late-stage diversification (e.g., via cross-coupling) and one chlorine for retention as a stability-enhancing or bioactivity-modulating substituent [4]. This contrasts with 2,6-dichloroisonicotinic acid (INA), which is predominantly used as a pre-formed systemic acquired resistance inducer rather than a diversifiable building block [5]. The carboxylate handle additionally enables conjugation to amine-containing pharmacophores or prodrug moieties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloroisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.